2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione
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Overview
Description
2-Isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isobutyl group, a methyl group, and a phenyl group attached to the imidazole ring, along with a thione group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the cyclization of a suitable precursor containing the required functional groups. For example, a reaction between an amine and a diketone can form the imidazole core, followed by subsequent modifications to introduce the isobutyl, methyl, and phenyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include steps such as:
Preparation of starting materials: : Acquiring or synthesizing the necessary precursors.
Cyclization reaction: : Forming the imidazole ring.
Functional group modifications: : Introducing the isobutyl, methyl, and phenyl groups.
Purification: : Removing impurities and by-products to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione can undergo various chemical reactions, including:
Oxidation: : Converting the thione group to a sulfone or sulfoxide.
Reduction: : Reducing the imidazole ring or other functional groups.
Substitution: : Replacing one of the substituents (isobutyl, methyl, or phenyl) with another group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfones or sulfoxides.
Reduction: : Production of reduced imidazole derivatives.
Substitution: : Generation of new derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.
Biology
The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its structural similarity to biologically active molecules can make it useful in studying enzyme interactions and pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Imidazole derivatives are known to exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could provide advantages in specific industrial processes.
Mechanism of Action
The mechanism by which 2-isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-3,5-(and 3,6)-dimethyl pyrazine: : Used as a flavor and fragrance agent with a cocoa-like odor.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: : Investigated for antiviral activity.
Uniqueness
2-Isobutyl-2-methyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione stands out due to its specific combination of substituents on the imidazole ring, which can influence its reactivity and biological activity. Its thione group also adds a unique dimension to its chemical behavior compared to other imidazole derivatives.
Properties
IUPAC Name |
2-methyl-2-(2-methylpropyl)-4-phenyl-1H-imidazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10(2)9-14(3)15-12(13(17)16-14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBMSLQIKQUXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(NC(=S)C(=N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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